Fmoc-L-alaninol
Overview
Description
Scientific Research Applications
Fmoc-L-alaninol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials .
Mechanism of Action
- Fmoc-L-alaninol, also known as N-Fmoc-L-alanine, is a versatile reagent used in solid-phase peptide synthesis (SPPS) .
- Its primary target is the amino group of an amine, where the Fmoc group serves as a protecting group .
- The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
- The Fmoc group is base-labile, meaning it can be easily removed by treatment with a base, such as piperidine .
- In SPPS, Fmoc serves as a temporary protecting group for the N-terminus of the peptide. Its removal with piperidine does not disturb the acid-labile linker between the peptide and the resin .
Target of Action
Mode of Action
Safety and Hazards
Fmoc-L-alaninol is classified under the GHS07 hazard class. The hazard statements are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
Fmoc-L-alaninol has been used in the formulation of biocompatible hydrogels suitable for different biomedical applications . It has also been used in the preparation of triazolopeptides and azapeptides . The future of this compound lies in its potential applications in the field of peptide synthesis and drug delivery .
Biochemical Analysis
Biochemical Properties
Fmoc-L-alaninol interacts with various biomolecules in biochemical reactions. It is commonly used as a building block in the preparation of triazolopeptides and azapeptides . The Fmoc group in this compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Cellular Effects
The cellular effects of this compound are primarily observed in its role in peptide synthesis. The Fmoc group is typically removed with a base such as pyridine, an orthogonal de-protection strategy to the acid labile Boc group . This process influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes and cofactors during this process
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-L-alaninol can be synthesized through several methods. One common method involves the protection of the amino group of L-alaninol with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting L-alaninol with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar protection strategies. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-alaninol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced under specific conditions.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Piperidine is often used to remove the Fmoc group under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of deprotected amino alcohols.
Comparison with Similar Compounds
Fmoc-L-alanine: Similar in structure but lacks the hydroxyl group.
Fmoc-L-phenylalanine: Contains a phenyl group instead of a methyl group.
Fmoc-L-tyrosine: Contains a hydroxyl group on the aromatic ring.
Uniqueness: Fmoc-L-alaninol is unique due to the presence of both the Fmoc protecting group and the hydroxyl group, making it versatile for various synthetic applications. Its structure allows for specific interactions and reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxypropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZCEJUGNDJXMH-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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